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Compound of Interest

Compound Name: BAY1238097

Cat. No.: B1149911

For Immediate Release

This technical whitepaper provides a comprehensive overview of the preclinical data for
BAY1238097, a novel and potent inhibitor of the Bromodomain and Extra-Terminal (BET)
family of proteins. The findings from in vitro and in vivo studies underscore the potential of
BAY1238097 as a therapeutic agent for various hematological malignancies, including
lymphoma, acute myeloid leukemia (AML), and multiple myeloma (MM).

Introduction

The epigenetic reader proteins of the BET family, particularly BRD4, play a critical role in
regulating the transcription of key oncogenes, most notably MYC.[1] Dysregulation of BET
protein function is a hallmark of many cancers, making them a compelling target for therapeutic
intervention. BAY1238097 is a small molecule inhibitor designed to selectively bind to the
acetyl-lysine recognition pockets of BET bromodomains, thereby disrupting their interaction
with chromatin and suppressing the expression of downstream oncogenic programs.

In Vitro Efficacy

BAY1238097 has demonstrated potent anti-proliferative activity across a broad range of
hematological malignancy cell lines.

Anti-proliferative Activity

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1149911?utm_src=pdf-interest
https://www.benchchem.com/product/b1149911?utm_src=pdf-body
https://www.benchchem.com/product/b1149911?utm_src=pdf-body
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/bet-inhibitor-bay1238097
https://www.benchchem.com/product/b1149911?utm_src=pdf-body
https://www.benchchem.com/product/b1149911?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

In a large panel of lymphoma-derived cell lines, BAY1238097 exhibited significant anti-
proliferative effects, with a median 50% inhibitory concentration (IC50) ranging between 70 and
208 nmol/l.[2]

Cell Line Cancer Type IC50 (nM)
MOLM-13 Acute Myeloid Leukemia <100

MOLP-8 Multiple Myeloma <100
Lymphoma Cell Line Panel Lymphoma Median: 70 - 208

Further specific IC50 values for individual cell lines are not publicly available in the reviewed
literature.

Mechanism of Action

At the molecular level, BAY1238097 effectively inhibits the interaction between BET proteins
and acetylated histones. In a TR-FRET assay using the first bromodomain of BRD4 (BRD4(1)),
BAY 1238097 showed strong inhibitory activity with an IC50 of less than 100 nM.[3] Cellularly, it
blocks the interaction of BRD2, BRD3, and BRD4 with histone H4.[3] This leads to the
displacement of BRD4 from the regulatory regions of the MYC oncogene, resulting in a
significant reduction of c-Myc transcript and protein levels in both AML (MOLM-13) and MM
(MOLP-8) cell lines.[3]

In Vivo Efficacy

The anti-tumor activity of BAY1238097 has been validated in several preclinical xenograft
models of hematological malignancies.

Lymphoma Models

In two distinct diffuse large B-cell lymphoma (DLBCL) models, BAY1238097 demonstrated
strong single-agent efficacy.
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Cell Line Xenograft Mouse Model

Treatment TIC (%)*

SU-DHL-8 (GCB-

SCID 15 mg/kg, p.o., dail 15
DLBCL) gra.p y
OCI-LY-3 (ABC- 45 mg/kg, p.o., twice
( scID g/Kg, p
DLBCL) weekly

*T/C (Treatment/Control) value indicates the relative tumor growth inhibition.

Acute Myeloid Leukemia (AML) Models

BAY1238097 showed significant efficacy in various AML xenograft models, with the compound

being well-tolerated at the maximum tolerated dose (MTD).

Cell Line Xenograft TIC (%)*
THP-1 13-20
MOLM-13 13-20
KG-1 13-20

*T/C (Treatment/Control) value indicates the relative tumor growth inhibition.[3]

Multiple Myeloma (MM) Models

The anti-tumor activity of BAY1238097 was also confirmed in MM xenograft models.

Cell Line Xenograft Treatment TIC (%)*
MOLP-8 (IGH-cyclin D1

10 mg/kg, 14 days 3
translocated)
NCI-H929 (FGFR/MMSET

12 mg/kg, 9 days 19

translocated)

*T/C (Treatment/Control) value indicates the relative tumor growth inhibition.[3]
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Signaling Pathways and Combination Therapies

Gene expression profiling has revealed that BAY1238097 impacts several critical signaling
pathways in lymphoma cells, including the NFKB/TLR/JAK/STAT pathways, as well as genes

regulated by MYC and E2F1.
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Caption: Mechanism of Action of BAY1238097.

Furthermore, preclinical studies have identified synergistic effects when BAY1238097 is
combined with other targeted agents. In vitro, it has shown synergism with EZH2, mTOR, and

BTK inhibitors in lymphoma models.[2]
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Synergistic Partners

EZH2 Inhibitors

Synergizes with

Synergizes with Enhanced Lymphoma

BA 809

> mTOR Inhibitors

Cell Death

Synergizes with

BTK Inhibitors

O -

Seed Cells in » » » Add Solubilization
96-well Plate Add BAY1238097 Incubate for 72h Add MTT Reagent H Incubate for 4h H e }_>

Measure Absorbance }—>

Calculate IC50 }—Ve

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Subcutaneous Implantation
of Cancer Cells in SCID Mice

'

Allow Tumor Growth

'

Randomize Mice into
Treatment & Control Groups

l

Administer BAY1238097 (p.o.)
or Vehicle

'

Measure Tumor Volume
and Body Weight

\
Calculate T/C Ratio

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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